molecular formula C3H9Cl2N5 B11715158 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride

Cat. No.: B11715158
M. Wt: 186.04 g/mol
InChI Key: JUORJFJDGQXABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride is a chemical compound with the molecular formula C3H9Cl2N5. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is primarily used for research purposes and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can produce a variety of functionalized triazoles .

Scientific Research Applications

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition occurs through competitive binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine and leading to increased levels of this neurotransmitter .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydrazinyl-1,3-dimethyl-1H-1,2,4-triazole dihydrochloride
  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
  • Methyl-1H-1,2,4-triazole-3-carboxylate

Uniqueness

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole dihydrochloride is unique due to its specific hydrazinyl and methyl substitutions on the triazole ring. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to inhibit acetylcholinesterase, for example, sets it apart from other triazole derivatives .

Properties

Molecular Formula

C3H9Cl2N5

Molecular Weight

186.04 g/mol

IUPAC Name

(2-methyl-1,2,4-triazol-3-yl)hydrazine;dihydrochloride

InChI

InChI=1S/C3H7N5.2ClH/c1-8-3(7-4)5-2-6-8;;/h2H,4H2,1H3,(H,5,6,7);2*1H

InChI Key

JUORJFJDGQXABP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)NN.Cl.Cl

Origin of Product

United States

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